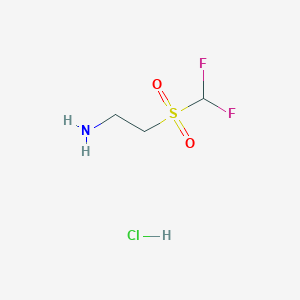

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Hypervalent Phosphorus(III) Centers

The study of hypervalent, low-coordinate phosphorus(III) centers in complexes is a significant area of research, highlighting the potential of electron-rich centers to behave as Lewis acids. This area of study demonstrates the versatility of phosphorus compounds in synthesizing complexes with chelate ligands, emphasizing the utility of difluoromethylsulfonyl and related groups in developing new chemical entities with unique electronic and structural properties (Burford et al., 2005).

Electrophilic Difluoromethylthiolation Reactions

Difluoromethanesulfonyl hypervalent iodonium ylides have been developed as reagents for electrophilic difluoromethylthiolation reactions, showcasing the application of difluoromethylsulfonyl derivatives in synthesizing difluoromethylthio-substituted compounds. This research illustrates the role of these compounds in extending the toolkit for fluorine chemistry, enabling the functionalization of molecules with difluoromethylthiol groups under copper catalysis (Arimori et al., 2016).

Environmental and Polymer Chemistry

Research on alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, such as 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), underscores the environmental relevance of fluorinated sulfonates. This work explores the occurrence, distribution, and potential environmental impacts of fluorinated sulfonates, highlighting the need for understanding the behaviors and effects of such chemicals in environmental matrices (Ruan et al., 2015).

Lewis Acid Catalysis

The use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst for acylation reactions demonstrates the application of fluorinated sulfonates in enhancing chemical synthesis processes. This research provides insights into the utility of such catalysts in facilitating acylation of alcohols with acid anhydrides, showcasing the impact of fluorinated sulfonates in organic synthesis (Ishihara et al., 1996).

Multifunctional Biocides

The development of multifunctional biocides, such as 2-(Decylthio)ethanamine hydrochloride, illustrates the application of sulfonate derivatives in creating compounds with broad-spectrum activity against bacteria, fungi, and algae. This research underscores the potential of such chemicals in water treatment and highlights their biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfonyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO2S.ClH/c4-3(5)9(7,8)2-1-6;/h3H,1-2,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBOOSGIAWZWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)

![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)